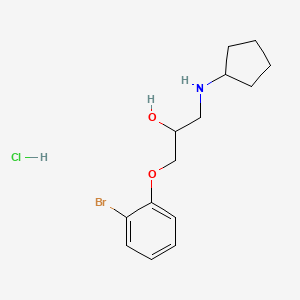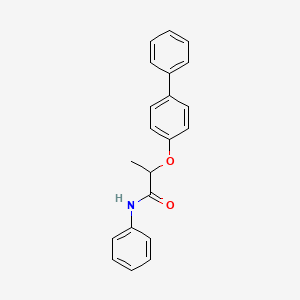
1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride, also known as bucindolol, is a beta-blocker drug that has been used for the treatment of hypertension and heart failure. It was first developed by Bristol-Myers Squibb in the 1990s and was approved by the FDA in 2001.
Wirkmechanismus
Bucindolol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has intrinsic sympathomimetic activity, which means that it can partially stimulate beta receptors. Bucindolol's mechanism of action leads to a decrease in heart rate, cardiac output, and blood pressure, which can be beneficial in the treatment of hypertension and heart failure.
Biochemical and Physiological Effects:
Bucindolol's effects on the cardiovascular system are due to its ability to block beta receptors. Beta-1 receptors are primarily located in the heart and are responsible for increasing heart rate and cardiac output. Beta-2 receptors are found in the lungs and blood vessels and are responsible for causing vasodilation and bronchodilation. By blocking both types of receptors, 1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride reduces heart rate, cardiac output, and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Bucindolol has been used extensively in animal studies to investigate its effects on the cardiovascular system. Its non-selective beta-blocking properties make it a useful tool for studying the role of beta receptors in the heart and blood vessels. However, 1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride's low solubility and poor bioavailability limit its use in in vitro experiments.
Zukünftige Richtungen
Future research on 1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride could focus on its potential use in the treatment of arrhythmias and atrial fibrillation. It could also investigate the role of 1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride in the prevention of heart failure and the treatment of hypertension. Additionally, research could be done to improve the solubility and bioavailability of 1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride to make it more useful in in vitro experiments.
Wissenschaftliche Forschungsanwendungen
Bucindolol has been extensively studied for its effects on the cardiovascular system. It has been shown to reduce blood pressure, heart rate, and cardiac output, as well as improve left ventricular function in patients with heart failure. Bucindolol has also been investigated for its potential use in the treatment of arrhythmias and atrial fibrillation.
Eigenschaften
IUPAC Name |
1-(2-bromophenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2.ClH/c15-13-7-3-4-8-14(13)18-10-12(17)9-16-11-5-1-2-6-11;/h3-4,7-8,11-12,16-17H,1-2,5-6,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLBPQLVVFIJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=CC=CC=C2Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[4-(5-bromo-1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4177031.png)
![methyl {[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4177047.png)

![5-(3-methoxyphenyl)-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177059.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4177065.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4177072.png)
![N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4177073.png)
![4-[(3-methoxypropyl)amino]-N-(2-methylphenyl)-3-nitrobenzamide](/img/structure/B4177079.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4177080.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4177087.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B4177089.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4177105.png)
![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4177108.png)
![7-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177115.png)